Direct Red 10 CAS number 2429-70-1 properties
Direct Red 10 CAS number 2429-70-1 properties
An In-depth Technical Guide to Direct Red 10 (CAS No. 2429-70-1): Properties, Synthesis, and Applications
Introduction
Direct Red 10 (CAS No. 2429-70-1), also known by its Colour Index name C.I. 22145, is a bis-azo dye belonging to the benzidine class of colorants.[1][2] Structurally, it is characterized by two azo groups (-N=N-) that connect a central biphenyl core to two different substituted naphthalene sulfonic acid moieties.[1][3] This molecular architecture imparts a deep red color and confers the ability to bind directly to cellulosic substrates, eliminating the need for mordants in the dyeing process.[4] While it has found utility in the textile and paper industries, its application extends into the realm of biological sciences as a histological stain.[1][3][4]
This guide provides a comprehensive technical overview of Direct Red 10 for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, synthesis, and mechanisms of application, while placing a critical emphasis on the toxicological profile and safety considerations inherent to its benzidine-based structure.
Physicochemical and Spectroscopic Properties
The functional characteristics of Direct Red 10 are dictated by its chemical structure. The presence of sulfonic acid groups ensures significant water solubility, while the large, planar aromatic system is responsible for its color and affinity for substrates.[1][3]
Core Properties
A summary of the key identifying and physical properties of Direct Red 10 is presented below.
| Property | Value | Reference |
| CAS Registry Number | 2429-70-1 | [1] |
| C.I. Name & Number | C.I. Direct Red 10, C.I. 22145 | [1] |
| Synonyms | Direct Gamet B, Benzanol Garnet, Congo Corinth | [1][3] |
| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | [3] |
| Molecular Weight | 697.65 g/mol | [1] |
| Molecular Class | Bis-azo (or Double azo) | [1] |
| Appearance | Red powder | [5] |
Solubility and Solution Behavior
Direct Red 10 is soluble in water, forming a wine-red to product-red solution.[1] It exhibits slight solubility in ethanol and cellosolve but is considered insoluble in most other organic solvents.[1] Its behavior in concentrated acids and bases is a key identifier:
-
In Strong Sulfuric Acid: The dye produces a blue solution. Upon dilution with water, the color shifts to light purple, and a black precipitate forms.[1]
-
In Strong Hydrochloric Acid: Addition to an aqueous solution of the dye leads to a dark purple solution with the formation of a precipitate.[1]
-
In Strong Sodium Hydroxide: When a thick sodium hydroxide solution is added, it results in a red solution with precipitation.[1]
These color changes are indicative of shifts in the electronic structure of the chromophore due to protonation or deprotonation of the azo and amino groups under different pH conditions.
Synthesis and Molecular Structure
Direct Red 10 is synthesized via a sequential diazotization and coupling process, a classic method for creating azo dyes. The synthesis confirms its classification as a benzidine-based dye.[1][2]
Manufacturing Process
The synthesis involves a three-step reaction:[1]
-
Bis-diazotization: 4,4'-diaminobiphenyl (benzidine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert both primary amine groups into diazonium salts. This creates a reactive intermediate.
-
First Coupling Reaction: The bis-diazotized benzidine is first coupled with 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid).
-
Second Coupling Reaction: The resulting intermediate is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid) to form the final Direct Red 10 molecule.
Caption: Synthesis workflow for Direct Red 10.
Molecular Structure
The structure of Direct Red 10 features a long, planar, conjugated system of aromatic rings linked by azo bridges. This planarity is a key factor in its high affinity for the flat cellulose polymer chains found in cotton and paper.[6] The two sulfonate (-SO₃⁻) groups are the primary contributors to its water solubility.
Caption: Chemical structure of Direct Red 10.
Applications in Research and Industry
Direct Red 10's primary applications are in dyeing and staining, leveraging its strong affinity for certain biopolymers.
Textile and Paper Dyeing
As a "direct" dye, its main application is coloring cellulosic fibers like cotton, viscose, rayon, and paper pulp.[6][7] The mechanism of binding is non-covalent, relying on a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the dye molecule and the fiber.[6] While economical and easy to apply, direct dyes, including Direct Red 10, generally exhibit poor to moderate light and wash fastness compared to reactive dyes which form covalent bonds with the fiber.[1][6]
Generalized Protocol for Dyeing Cotton Fabric:
-
Scouring: Pre-wash the cotton fabric with a solution of sodium carbonate (2 g/L) and a non-ionic detergent (1 g/L) at 80-90°C for 1 hour to remove impurities. Rinse thoroughly with deionized water.
-
Dye Bath Preparation: Prepare a dye bath containing Direct Red 10 (e.g., 1% on weight of fabric), sodium chloride or Glauber's salt (10-20 g/L) as an electrolyte to promote dye exhaustion, and water to achieve a liquor ratio of 20:1.
-
Dyeing: Immerse the scoured fabric in the dye bath at 40°C. Gradually raise the temperature to 90-100°C over 30 minutes. Maintain this temperature for 60-90 minutes with occasional stirring.
-
Rinsing: Allow the bath to cool to 60°C. Remove the fabric and rinse with cold water until the rinse water is clear.
-
After-treatment (Optional): To improve fastness, treat the dyed fabric with a cationic dye-fixing agent according to the manufacturer's instructions.
-
Drying: Squeeze out excess water and air-dry the fabric.
Biological Staining
Direct Red 10 is also described as a histological dye.[3] In biological applications, it functions as an acidophilic (anionic) dye. The negatively charged sulfonate groups on the dye molecule bind to positively charged sites on tissue components, primarily the amino groups of proteins (e.g., in cytoplasm, collagen, and muscle fibers).[8][9]
Mechanism of Action in Staining: This binding is highly pH-dependent. Staining is performed in an acidic solution (typically pH 2.5-4.0) to ensure that the tissue proteins are protonated and carry a net positive charge, facilitating strong electrostatic attraction with the anionic dye molecules.[9] Its structural similarity to Congo Red, another benzidine-based bis-azo dye famous for staining amyloid deposits, suggests that Direct Red 10 could potentially be investigated for similar applications, leveraging the planar structure's ability to intercalate within the β-pleated sheets of amyloid fibrils.
Generalized Protocol for Direct Staining of Paraffin Sections:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Staining: Immerse slides in a 0.5% (w/v) aqueous solution of Direct Red 10, acidified with 1% acetic acid, for 5-10 minutes.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): If overstaining occurs, differentiate briefly in 70% ethanol.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Safety, Handling, and Toxicological Profile
The most critical consideration for any professional using Direct Red 10 is its toxicological profile. As a benzidine-based dye, it poses a significant health risk.
Toxicological Concerns: A Benzidine-Based Dye
Benzidine is a confirmed human carcinogen.[2] The toxicological concern with benzidine-based dyes is that the azo linkages can be reductively cleaved to release the free benzidine amine. This cleavage can occur metabolically by azoreductase enzymes in the human liver or by intestinal microflora.[10] Therefore, exposure to Direct Red 10 is considered a potential exposure to a carcinogen. Due to these risks, the use of azo dyes that can release carcinogenic amines, including benzidine, is highly restricted in consumer goods like textiles and leather articles that may come into direct and prolonged contact with the skin.[10][11]
Safe Handling and Storage
Given the hazards, strict safety protocols must be followed.
| Precaution | Guideline | Reference |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid skin and eye contact. Use a fume hood or adequate ventilation to prevent inhalation of dust. | [12] |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse. | [12][13] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage of analytical standards, keep dry, dark, and at -20°C. | [12][14] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Do NOT induce vomiting. Call a poison center or doctor. Inhalation: Move person to fresh air. | [12][13] |
Conclusion
Direct Red 10 is a versatile bis-azo dye with established applications in industrial dyeing and potential uses in biological research. Its properties are a direct consequence of its planar, conjugated structure and water-solubilizing sulfonate groups. However, its utility is overshadowed by severe toxicological concerns. The fact that it is synthesized from benzidine and can metabolically release this known carcinogen necessitates extreme caution in its handling, storage, and disposal. For researchers and professionals, particularly in drug development where safety is paramount, a thorough risk assessment is mandatory, and the substitution with safer alternatives should always be the preferred course of action.
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